N-Methyl-N-(pyridin-2-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-methyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3 |
InChI Key |
YKADMAQSKUHFMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Methyl N Pyridin 2 Yl Pyridin 2 Amine
Established Synthetic Routes to N-Methyl-N-(pyridin-2-yl)pyridin-2-amine
The most direct and established method for the synthesis of this compound involves the N-alkylation of its parent secondary amine, 2,2'-dipyridylamine (B127440). This transformation is typically achieved by first deprotonating the amine with a suitable base, such as sodium hydride (NaH), to form the corresponding amide anion. This highly nucleophilic intermediate is then treated with a methylating agent, most commonly methyl iodide (MeI), to yield the desired tertiary amine. Selective N-alkylation over O-alkylation can sometimes be challenging in related amide systems, but for dipyridylamine, N-methylation is the expected outcome. scientificupdate.com
More contemporary and sustainable methods for N-alkylation, which are applicable to this synthesis, fall under the umbrella of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. rsc.org These methods utilize alcohols as alkylating agents, generating water as the only byproduct. rsc.org In a typical catalytic cycle, a transition metal complex (often based on Ru, Ir, Fe, or Co) temporarily oxidizes the alcohol (e.g., methanol) to an aldehyde. rsc.orgresearchgate.net The amine then condenses with the in-situ generated aldehyde to form an iminium ion, which is subsequently reduced by the metal-hydride species that was formed during the initial oxidation step, thus regenerating the catalyst and yielding the N-alkylated amine. rsc.orgresearchgate.net While specific examples using 2,2'-dipyridylamine and methanol (B129727) are not extensively detailed, the broad applicability of this methodology for N-alkylation of aryl and heteroaryl amines suggests its utility for this transformation. rsc.org
Exploration of Precursor Chemistry for Pyridine-Amine Scaffolds
The construction of the core dipyridylamine structure relies on a variety of reactions that form the key carbon-nitrogen bonds, starting from simpler pyridine (B92270) building blocks.
Aminopyridine Reactions
The synthesis of substituted 2-aminopyridines, key precursors for dipyridylamine scaffolds, can be accomplished through several powerful methods. One notable approach is the Reissert-Henze reaction, which involves the activation of a pyridine N-oxide with an acylating agent, such as benzoyl chloride, to form an N-acyloxypyridinium salt. nii.ac.jpscripps.edu This intermediate is highly susceptible to nucleophilic attack at the C2 position. The subsequent elimination of the acyloxy group leads to the formation of a 2-substituted pyridine. nii.ac.jpscripps.edu This methodology has been adapted for amination, providing a route to 2-aminopyridine (B139424) derivatives. researchgate.net For instance, pyridine N-oxides react with isocyanates or can be activated to react with other amine nucleophiles in Reissert-Henze type transformations.
Another significant strategy is the copper-catalyzed amination of halopyridines, such as 2-bromopyridine. This cross-coupling reaction allows for the formation of a C-N bond between the pyridine ring and an amine, and has been developed into an efficient process for producing various aminopyridine derivatives.
Reactions Involving Nitrostyrenes and Alpha-Bromoketones
The reaction between 2-aminopyridines and α-bromoketones is a particularly noteworthy example of chemodivergent synthesis, where the reaction outcome can be directed to two distinct product classes by tuning the reaction conditions. nih.govrsc.org This versatility makes it a powerful tool for building complex heterocyclic structures from simple precursors. polyu.edu.hkcityu.edu.hk
When the reaction is conducted in toluene (B28343) with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as a promoter system, a C-C bond cleavage occurs, leading to the formation of N-(pyridin-2-yl)amides . nih.govrsc.org This pathway provides a metal-free method for amide synthesis. nih.gov Conversely, if the reaction is performed in ethyl acetate (B1210297) with only TBHP, a one-pot tandem cyclization and bromination takes place, yielding 3-bromoimidazo[1,2-a]pyridines . nih.gov This latter pathway is particularly valuable as the resulting halo-substituted imidazopyridine can be further functionalized. nih.gov The reaction tolerates a wide range of substituents on both the α-bromoketone and the 2-aminopyridine, although steric hindrance at the C-6 position of the pyridine ring can impede the reaction. nih.govcityu.edu.hk
| Starting Materials | Conditions | Major Product Type | Yield Range |
|---|---|---|---|
| α-Bromoketone + 2-Aminopyridine | I₂, TBHP, Toluene, 100 °C | N-(pyridin-2-yl)amide | Moderate to Good nih.govcityu.edu.hk |
| α-Bromoketone + 2-Aminopyridine | TBHP, Ethyl Acetate, 80 °C | 3-Bromoimidazo[1,2-a]pyridine | Moderate to Good nih.govcityu.edu.hk |
Nitrostyrenes are also valuable precursors in heterocyclic synthesis, primarily used in reactions that leverage the electron-withdrawing nature of the nitro group to facilitate conjugate additions and cycloadditions. While not a direct route to the this compound scaffold, they are key intermediates in building substituted pyridine rings through various annulation strategies.
Functionalization and Derivatization Strategies of the N-Substituted Dipyridylamine Core
Once the N-substituted dipyridylamine core is assembled, it can be further modified to tune its electronic, steric, and coordination properties. Derivatization can occur at two main sites: the pyridine rings or the bridging nitrogen atom.
Functionalization of the pyridine rings can be achieved through C-H activation/functionalization, a modern approach that avoids the need for pre-functionalized starting materials. While challenging due to the electron-deficient nature of the pyridine ring, methods have been developed for direct arylation, alkylation, and other substitutions. For instance, α-methylation of pyridine rings can be achieved using Raney® nickel with a high-boiling alcohol, which is thought to generate the methylating agent in situ. nih.govresearchgate.net
Derivatization at the bridging nitrogen atom involves the synthesis of analogues with substituents other than a methyl group. A wide array of N-substituted dipyridylamines has been prepared by reacting the deprotonated 2,2'-dipyridylamine with various alkyl or aryl halides. This allows for the introduction of diverse functional groups, such as naphthyl, pyrenyl, and phenyl moieties, significantly altering the steric and electronic properties of the resulting ligand. Palladium-catalyzed methods, like the Buchwald-Hartwig amination, are also employed to synthesize N-aryl derivatives from aminopyridines and aryl bromides, showcasing a versatile route to these complex scaffolds. mdpi.com
| Derivatization Strategy | Reagents/Catalysts | Site of Functionalization | Example Products |
|---|---|---|---|
| N-Alkylation/Arylation | Base (e.g., NaH), Alkyl/Aryl Halide | Bridging Nitrogen | N-Alkyl/N-Aryl-dipyridylamines |
| Buchwald-Hartwig Amination | Pd(II) catalyst, Xantphos, NaOtBu | Bridging Nitrogen | N-Aryl-pyrimidin-2-amines mdpi.com |
| α-Methylation | Raney® Nickel, High-boiling alcohol | Pyridine Ring (C-6/C-6') | 6-Methyl-dipyridylamines researchgate.net |
Mechanistic Studies of Reaction Pathways
The mechanisms governing the synthesis and transformation of dipyridylamines are diverse and illustrative of fundamental reaction principles.
The Reissert-Henze reaction proceeds through the formation of an N-acyloxypyridinium salt from the corresponding pyridine N-oxide. nii.ac.jp This salt acts as a potent electrophile. A nucleophile, such as cyanide in the classic Reissert reaction, attacks the C2 position of the pyridine ring. wikipedia.org This is followed by rearomatization through the elimination of the carboxylate leaving group, yielding the 2-substituted pyridine. nii.ac.jp
The "borrowing hydrogen" mechanism for N-alkylation is a catalytic cycle involving three main stages. researchgate.netresearchgate.netacs.org First, the transition metal catalyst dehydrogenates an alcohol to form an aldehyde and a metal-hydride species. Second, the amine substrate condenses with the aldehyde to form an imine (or iminium ion). Third, the metal-hydride species reduces the imine, yielding the N-alkylated amine and regenerating the active metal catalyst for the next cycle. rsc.org
The chemodivergent reaction of α-bromoketones and 2-aminopyridines is believed to proceed through distinct pathways dictated by the additives. researchgate.net For the formation of 3-bromoimidazo[1,2-a]pyridine, the reaction is thought to initiate with the nucleophilic attack of the pyridine ring nitrogen onto the α-bromoketone, forming a pyridinium (B92312) salt intermediate. researchgate.net This is followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine (B132010) ring, which is then brominated by an active bromine species generated from TBHP. nih.gov The pathway leading to N-(pyridin-2-yl)amides is proposed to involve a more complex radical-mediated C-C bond cleavage process initiated by the I₂/TBHP system. nih.gov
Coordination Chemistry of N Methyl N Pyridin 2 Yl Pyridin 2 Amine As a Ligand
Ligand Design Principles and Chelation Properties of N-Methyl-N-(pyridin-2-yl)pyridin-2-amine
This compound, also known as N-methyl-di(2-picolyl)amine, is a tridentate ligand featuring a central tertiary amine nitrogen atom and two flanking pyridine (B92270) rings. The design of this ligand incorporates several key principles that influence its coordination behavior. The two pyridine nitrogen atoms and the central amine nitrogen can act as donor atoms, allowing the ligand to bind to a metal center in a pincer-like fashion. This chelation results in the formation of stable five-membered rings, a thermodynamically favorable arrangement in coordination chemistry.
The presence of the methyl group on the central nitrogen atom introduces specific steric and electronic effects compared to its unmethylated counterpart, di(2-picolyl)amine (dpa). The methyl group increases the steric bulk around the amine nitrogen, which can influence the coordination geometry and the accessibility of the metal center. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the basicity of the central nitrogen and, consequently, the strength of the metal-ligand bond. The flexibility of the methylene (B1212753) bridges connecting the pyridine rings to the central amine allows the ligand to adapt to the preferred coordination geometries of various metal ions.
Formation and Characterization of Metal Complexes
The versatile chelating nature of this compound enables it to form stable complexes with a wide array of transition metal ions.
Diverse Metal Ion Coordination
Research has demonstrated the ability of this compound to coordinate with a variety of metal ions, including but not limited to manganese(II), iron(III), ruthenium(III), silver(I), cobalt(II), nickel(II), zinc(II), palladium(II), cadmium(II), copper(II), iridium(III), and rhodium(III). The formation of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), is influenced by the coordination number of the metal ion and the reaction conditions.
Elucidation of Coordination Geometries and Stereochemistry
The coordination geometry of the resulting metal complexes is dictated by the electronic configuration and size of the central metal ion, as well as the steric constraints imposed by the ligand. For octahedral complexes, the tridentate nature of this compound typically leads to a meridional (mer) coordination geometry, where the three donor atoms of one ligand occupy three coplanar coordination sites. In some instances, a facial (fac) arrangement may be observed.
Investigations of Electronic Structure within Metal Complexes
The coordination of this compound to a metal ion significantly influences the electronic properties of the metal center. Techniques such as UV-visible spectroscopy are commonly used to study the electronic transitions within these complexes. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as d-d transitions, provide valuable insights into the electronic structure and the nature of the metal-ligand bonding. Computational methods, such as density functional theory (DFT), are often employed to complement experimental data and provide a more detailed understanding of the molecular orbitals and electronic distribution within the complexes.
Supramolecular Interactions and Assembly in Metal-Ligand Systems
Beyond the primary coordination sphere, metal complexes of this compound can participate in non-covalent interactions, leading to the formation of supramolecular assemblies. Hydrogen bonding, though less prevalent due to the tertiary nature of the central amine, can occur if other protic ligands or solvent molecules are present in the crystal lattice. More commonly, π-π stacking interactions between the pyridine rings of adjacent complex molecules play a crucial role in directing the crystal packing. These weak interactions can lead to the formation of one-, two-, or three-dimensional networks with potentially interesting material properties.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. While complete experimental spectra for N-Methyl-N-(pyridin-2-yl)pyridin-2-amine are not extensively published, its spectral characteristics can be reliably predicted based on closely related analogues and fundamental principles.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the methyl group and the eight protons distributed across the two pyridine (B92270) rings. Due to the molecule's asymmetry, the two pyridine rings are chemically non-equivalent, meaning each of the eight aromatic protons should, in principle, produce a unique signal.
The methyl protons (N-CH₃) are anticipated to appear as a sharp singlet in the upfield region of the spectrum, likely around 3.0-3.5 ppm. This chemical shift is influenced by the electron-withdrawing character of the attached nitrogen atom.
The protons on the two pyridine rings will appear in the downfield aromatic region, typically between 6.5 and 8.5 ppm. The signals for the protons at position 6 (adjacent to the ring nitrogen) are expected to be the most downfield due to the deshielding effect of the electronegative nitrogen atom. The protons at positions 3, 4, and 5 will resonate at higher fields. Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (doublets, triplets, or multiplets), which are crucial for assigning each signal to a specific proton. For instance, H-6 would appear as a doublet, coupling with H-5.
| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| N-CH₃ | 3.0 - 3.5 | Singlet (s) | N/A |
| Pyridine H-3, H-3' | 6.8 - 7.2 | Doublet (d) | ~ 7-8 |
| Pyridine H-4, H-4' | 7.4 - 7.8 | Triplet of doublets (td) or Multiplet (m) | ~ 7-8, ~1.5-2.0 |
| Pyridine H-5, H-5' | 6.6 - 7.0 | Triplet (t) or Multiplet (m) | ~ 6-7 |
| Pyridine H-6, H-6' | 8.0 - 8.5 | Doublet (d) | ~ 4-5 |
Note: The table presents predicted values based on general principles and data from analogous pyridine-containing compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected: one for the methyl group and five for each of the two non-equivalent pyridine rings.
The N-methyl carbon is expected to resonate in the upfield region, typically around 40-45 ppm. The ten aromatic carbons of the pyridine rings will appear in the downfield region, from approximately 105 to 160 ppm. The carbons directly attached to the central amine nitrogen (C-2 and C-2') would be the most downfield among the ring carbons due to the strong deshielding effect of the nitrogen. Similarly, the carbons at position 6 and 6' are deshielded by the ring nitrogen.
| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 40 - 45 |
| Pyridine C-2, C-2' | 155 - 160 |
| Pyridine C-3, C-3' | 105 - 110 |
| Pyridine C-4, C-4' | 135 - 140 |
| Pyridine C-5, C-5' | 115 - 120 |
| Pyridine C-6, C-6' | 147 - 152 |
Note: This table contains predicted chemical shifts based on data from structurally similar compounds like N,N-Bis(2-pyridylmethyl)-tert-butylamine. nih.gov
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of proton connectivity within each of the two pyridine rings, confirming the relative positions of H-3, H-4, H-5, and H-6 for each ring system. nih.govsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It provides a direct link between the ¹H and ¹³C assignments. For instance, it would show a cross-peak connecting the N-CH₃ proton signal to the N-CH₃ carbon signal, and each aromatic proton signal to its corresponding ring carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). youtube.com This is particularly useful for identifying connections across quaternary (non-protonated) carbons and heteroatoms. For example, HMBC would show a correlation between the methyl protons and the two C-2 carbons of the pyridine rings, confirming the N-C bond connectivity. It would also help to differentiate the two pyridine rings by observing long-range couplings from the protons of one ring to the carbons of the other.
Together, these multidimensional experiments would provide a comprehensive and definitive map of the molecular structure of this compound. science.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint."
The IR and Raman spectra of this compound would be characterized by several key regions:
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine rings are expected to appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group will be observed in the 2850-3000 cm⁻¹ region.
C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine rings, involving both C=C and C=N bonds, typically occur in the 1400-1610 cm⁻¹ region. These are often strong and sharp peaks in both IR and Raman spectra.
C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds (pyridine-N and methyl-N) are expected in the 1250-1350 cm⁻¹ range.
C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. Aromatic out-of-plane C-H bending modes in the 700-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic rings.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1610 | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |
Note: Frequencies are based on characteristic values for substituted pyridines and tertiary amines. nih.govresearchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from electronic transitions within the pyridine rings. Two main types of transitions are anticipated:
π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the pyridine rings. These are expected to appear in the 200-280 nm range.
n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. These transitions are expected at longer wavelengths, potentially overlapping with the π → π* bands or appearing as a shoulder around 270-300 nm.
The presence of the auxochromic amine group connected to the pyridine rings is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
| Electronic Transition | Expected Wavelength (λₘₐₓ, nm) | Moiety |
| π → π | 200 - 280 | Pyridine Ring |
| n → π | 270 - 300 | Pyridine Ring (N lone pair) |
Note: Expected wavelengths are based on data for substituted pyridines. nih.govnist.gov
Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.
For this compound (C₁₁H₁₁N₃), the molecular weight is 185.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 185. As the molecule contains an odd number of nitrogen atoms, this molecular ion peak adheres to the nitrogen rule, having an odd nominal mass.
The fragmentation pattern is expected to be dominated by cleavages adjacent to the central nitrogen atom (α-cleavage), which is a characteristic pathway for amines. libretexts.org
Loss of a methyl radical: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a significant fragment ion at m/z = 170. This [M-15]⁺ ion is often a stable and abundant peak.
Cleavage of a pyridine ring: Cleavage of one of the N-pyridine bonds could lead to a pyridyl cation (C₅H₄N⁺) at m/z = 78 or a [M - C₅H₄N]⁺ fragment at m/z = 107.
Other fragments: Further fragmentation of the pyridine rings themselves would produce smaller, characteristic ions at lower m/z values.
| m/z Value | Proposed Fragment Identity | Origin |
| 185 | [C₁₁H₁₁N₃]⁺ | Molecular Ion [M]⁺ |
| 170 | [C₁₀H₈N₃]⁺ | [M - CH₃]⁺ (α-cleavage) |
| 107 | [C₆H₇N₂]⁺ | [M - C₅H₄N]⁺ |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Note: Fragmentation pattern is predicted based on the principles of mass spectrometry for tertiary amines and data from related compounds like N-methyl-2-pyridinamine. libretexts.orgnist.gov
As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. This analysis is crucial for definitively determining the three-dimensional arrangement of atoms, bond lengths, and angles.
Without experimental crystallographic data, a definitive description of the molecular conformation and a precise table of bond lengths and angles for this compound cannot be provided. Such an analysis would reveal the specific spatial orientation of the two pyridine rings relative to each other and the geometry around the central nitrogen atom.
Information regarding the arrangement of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding, van der Waals forces, or π-π stacking, is unavailable. This analysis is dependent on the determination of the crystal structure.
There are no published studies on the co-crystallization of this compound with metal ions or other chemical species. Such studies would be valuable for understanding its potential as a ligand in coordination chemistry and for the development of new materials.
Theoretical and Computational Chemistry Insights into N Methyl N Pyridin 2 Yl Pyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Quantum Chemical Studies of Reactivity and Reaction Mechanisms
Specific quantum chemical studies detailing the reactivity and reaction mechanisms of N-Methyl-N-(pyridin-2-yl)pyridin-2-amine have not been identified in the available scientific literature. Quantum chemistry is a powerful tool for elucidating reaction pathways and understanding chemical reactivity. Such studies typically involve calculating reaction energies, transition state geometries, and activation barriers. While the principles of quantum chemistry are broadly applicable, the absence of dedicated research on this particular compound means that no specific insights into its reactivity profile or mechanistic pathways can be offered.
Conformational Analysis and Tautomerism Investigations
There is a lack of specific conformational analysis and tautomerism investigations for this compound in the reviewed literature. Conformational analysis would explore the different spatial arrangements of the molecule and their relative energies. For the closely related compound N-(Pyridin-2-ylmethyl)pyridin-2-amine, which lacks the N-methyl group, crystallographic studies have revealed specific torsion angles and the dihedral angles between the pyridyl rings in the solid state. nih.govresearchgate.net However, the presence of the methyl group in the target compound would significantly influence its conformational preferences. Tautomerism is also a potential area of study for pyridine-amine structures, but no such investigations for this compound were found.
Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis
A specific Molecular Orbital Theory (MOT) or Frontier Molecular Orbital (FMO) analysis for this compound is not available in the current body of scientific literature. FMO theory is crucial for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor. While DFT studies on other pyridine (B92270) derivatives often include FMO analysis to predict reactive sites, this information is not available for this compound.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
While computational methods are frequently used to predict and interpret spectroscopic data (such as IR, NMR, and UV-Vis spectra), no such studies were found specifically for this compound. researchgate.netaip.org Computational spectroscopy plays a vital role in correlating spectral features with the underlying molecular structure and electronic properties. For example, DFT calculations can predict vibrational frequencies that aid in the assignment of experimental IR spectra. Without such computational studies on the target compound, a theoretical interpretation of its spectroscopic properties is not possible.
Catalytic Applications of N Methyl N Pyridin 2 Yl Pyridin 2 Amine and Its Metal Complexes
Homogeneous and Heterogeneous Catalysis Systems
Metal complexes of dipyridylamine-type ligands are predominantly employed in homogeneous catalysis , where the catalyst is dissolved in the same phase as the reactants. This allows for high activity and selectivity under mild conditions due to the well-defined nature of the molecular catalytic sites. For instance, iridium(I) and ruthenium(II) complexes bearing pyridine-amine-based ligands have been successfully used as homogeneous catalysts for the N-methylation of amines using methanol (B129727) as a C1 source. acs.orgacs.org These reactions often proceed through a "hydrogen-borrowing" mechanism in a one-pot cascade manner. acs.orgarizona.edu
While the direct application of N-Methyl-N-(pyridin-2-yl)pyridin-2-amine in heterogeneous catalysis is not well-documented, the principles of catalyst heterogenization offer potential avenues for its use. Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in catalyst separation and recycling. Strategies could involve anchoring the ligand or its metal complexes onto solid supports like silica, or incorporating them into the structure of Metal-Organic Frameworks (MOFs). nih.govwikipedia.org MOFs, with their high surface area and tunable porosity, are particularly attractive as platforms for heterogeneous catalysts. wikipedia.org The functionalization of supports with amine-containing ligands has been shown to tune the activity and stability of metal nanoparticle catalysts, demonstrating a viable strategy for creating robust heterogeneous systems. nih.govrsc.org
Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Ligands structurally similar to this compound play a significant role in metal-catalyzed reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental transformations in organic synthesis.
Carbon-Heteroatom Bond Formation: The formation of C-N bonds is a prominent application for catalysts bearing pyridin-2-amine moieties. Copper-catalyzed cross-coupling reactions between methyl ketones and pyridin-2-amines have been developed for the synthesis of N-(2-pyridyl)-α-ketoamides, a process that involves the formation of both C-N and C=O bonds. researchgate.net Similarly, palladium catalysts are employed for Buchwald-Hartwig amination to synthesize N-arylpyrimidin-2-amine derivatives, demonstrating another route for C-N bond creation. researchgate.netmdpi.com The synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424) represents a metal-free approach to C-N bond formation via an oxidative C-C bond cleavage. rsc.org These examples underscore the potential of metal complexes of this compound to catalyze various amination and amidation reactions.
Carbon-Carbon Bond Formation: While less common for this specific ligand class, the involvement in C-C bond formation is plausible. For example, palladium complexes with related pyridine-based Schiff base ligands have been used in Suzuki coupling reactions to form C-C bonds between aryl halides and boronic acids. mdpi.com Given the versatility of palladium catalysis, it is conceivable that complexes of this compound could be adapted for similar cross-coupling reactions.
Mechanistic Investigations of Catalytic Cycles and Intermediates
Mechanistic studies of catalysts help elucidate the reaction pathway, identify key intermediates, and understand the role of the ligand. For catalytic systems involving ligands related to this compound, several key mechanistic concepts have been explored.
In N-methylation reactions catalyzed by iridium and ruthenium complexes, a widely accepted "hydrogen-borrowing" or "hydrogen-transfer" mechanism is often proposed. acs.orgacs.orgarizona.edu This catalytic cycle typically involves:
Dehydrogenation of the alcohol (e.g., methanol) by the metal complex to form a metal-hydride species and an aldehyde (formaldehyde).
Condensation of the in situ-generated aldehyde with an amine to form an imine intermediate.
Reduction of the imine by the metal-hydride species to yield the N-methylated amine and regenerate the active catalyst.
The specific role of the N-H proton in the ligand backbone versus an N-methyl group has been a subject of investigation. To probe the reaction mechanism of transfer hydrogenation, rhodium and iridium complexes of N-methyl-N-(pyridin-2-ylmethyl)aniline were synthesized to compare their activity against their N-H analogues. researchgate.net This direct comparison allows researchers to determine if the N-H group participates in the catalytic cycle, for example, through deprotonation or hydrogen bonding, which would be blocked by the N-methyl substitution. researchgate.net Computational studies, such as Density Functional Theory (DFT), are also employed to model reaction pathways and understand the influence of the ligand structure on the stability of catalytic intermediates. mdpi.comacs.org
Ligand Tuning for Enhanced Catalytic Performance
Ligand tuning, the systematic modification of a ligand's electronic and steric properties, is a powerful strategy for optimizing a catalyst's activity, selectivity, and stability. nih.govrsc.org The substitution of a hydrogen atom on the bridging amine with a methyl group in the di(2-pyridyl)amine framework is a clear example of such tuning.
This modification has several important consequences:
Donating Ability: The methyl group is electron-donating, which increases the electron density on the central nitrogen atom and can influence the electronic properties of the coordinated metal center.
Steric Hindrance: The methyl group introduces steric bulk around the metal center, which can affect substrate binding and the stability of intermediates.
Elimination of N-H Reactivity: It removes the acidic proton, preventing its participation in catalytic cycles through deprotonation or hydrogen bonding.
A notable study on the polymerization of methyl methacrylate (B99206) using palladium(II) complexes provided direct evidence of the impact of N-methylation. researchgate.net The study compared catalysts with an imine (-N=CH-), a secondary amine (-NH-CH₂-), and a tertiary N-methyl amine (-N(CH₃)-CH₂-) linker. The results showed that the introduction of the N-methyl moiety had an adverse effect on the catalytic activity compared to the other ligands. researchgate.net This finding highlights that while ligand modification can be a tool for improvement, not all changes lead to enhanced performance, and the outcome is highly dependent on the specific reaction mechanism.
The table below summarizes the findings from this comparative study.
| Ligand Moiety | Effect on Catalytic Activity (Methyl Methacrylate Polymerization) | Reference |
|---|---|---|
| Imine (-N=CH-) | Active | researchgate.net |
| Secondary Amine (-NH-CH₂-) | Active | researchgate.net |
| Tertiary N-Methyl Amine (-N(CH₃)-CH₂-) | Adverse effect (reduced activity) | researchgate.net |
This demonstrates that subtle tuning of the ligand structure, such as N-methylation, can significantly modulate the performance of a metal-based catalyst. researchgate.net
Conclusion and Future Directions in N Methyl N Pyridin 2 Yl Pyridin 2 Amine Research
Summary of Key Research Findings
Direct experimental data on N-Methyl-N-(pyridin-2-yl)pyridin-2-amine is limited. However, by extrapolating from studies on similar N-alkylated di(2-pyridyl)amine derivatives, several key research findings can be anticipated. The synthesis would likely involve a base-mediated N-alkylation of di(2-pyridyl)amine with a methylating agent.
A significant area of focus for this compound is expected to be its role as a ligand in coordination chemistry. Research on related N-alkylated di(2-pyridyl)amine ligands has shown that they form stable complexes with a variety of transition metals, including nickel, rhenium, and copper. rsc.orgchem960.comrsc.org It is therefore highly probable that this compound will act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine (B92270) rings. The presence of the methyl group on the central amine is expected to influence the steric and electronic properties of the resulting metal complexes, potentially altering their catalytic activity and photophysical behaviors.
Emerging Research Avenues
The exploration of this compound is set to open up several exciting research avenues, primarily in the fields of catalysis and materials science.
Catalysis: Nickel(II) complexes featuring N-alkyl di(2-pyridyl)amine ligands have demonstrated high activity as catalysts for the oligomerization of ethylene. rsc.org This suggests a significant potential for this compound to form catalytically active complexes. Future research will likely focus on synthesizing and characterizing its complexes with various metals (e.g., palladium, rhodium, iridium) and evaluating their efficacy in a range of organic transformations, such as cross-coupling reactions and C-H activation. The steric hindrance provided by the methyl group could play a crucial role in influencing the selectivity of these catalytic processes.
Luminescent Materials: The parent di(2-pyridyl)amine scaffold is known to be luminescent, a property that is retained and can be tuned in its metal complexes. chem960.comresearchgate.net Studies on rhenium(I) and copper(I) complexes with substituted dipyridylamine ligands have highlighted their potential in the development of new photoluminescent materials. chem960.comrsc.org Consequently, an important emerging research avenue will be the investigation of the photophysical properties of this compound and its metallic derivatives. Researchers will likely explore their utility in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.
Potential for Novel Chemical Discoveries
The unique structural and electronic features of this compound present opportunities for novel chemical discoveries. The interplay between the methylated amine bridge and the two pyridine rings could lead to the stabilization of unusual oxidation states or coordination geometries in its metal complexes.
Furthermore, the reactivity of the central nitrogen atom, once part of a complex, could be explored. While the methyl group is generally stable, its interaction with highly reactive metal centers could lead to unexpected C-N bond activation or rearrangement reactions, opening up new synthetic methodologies. The development of synthetic routes to asymmetrically substituted derivatives of this compound could also lead to the discovery of new chiral ligands for asymmetric catalysis.
Interdisciplinary Research Opportunities
The versatile nature of the this compound scaffold provides a platform for numerous interdisciplinary research collaborations.
Medicinal Chemistry: Pyridine derivatives are a cornerstone of many pharmaceuticals. ontosight.ai While the direct biological activity of this compound is yet to be explored, its ability to form stable metal complexes makes it a candidate for the design of new metallodrugs. Collaborations between inorganic chemists and biologists could lead to the development of novel therapeutic agents with applications in areas such as anticancer or antimicrobial therapies. Patents on related pyridin-2-yl-methylamine derivatives for use as antidepressants and analgesics suggest that the broader structural class has therapeutic potential. google.comgoogle.com
Materials Science and Engineering: The potential luminescent properties of this compound and its complexes create opportunities for collaboration with materials scientists and engineers. The design and fabrication of new electronic and photonic devices, such as sensors and light-emitting materials, could be a fruitful area of investigation.
Computational Chemistry: Given the current lack of extensive experimental data, computational studies will be invaluable in predicting the properties and reactivity of this compound. Theoretical chemists can model its coordination behavior with different metals, predict the electronic and photophysical properties of its complexes, and help guide synthetic efforts. Such studies have been employed for related pyridine N-oxides to understand their bond dissociation enthalpies. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Methyl-N-(pyridin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a Schiff base intermediate (e.g., N-benzylidenepyridin-2-amine) can be reduced using NaBH₄ in 1,4-dioxane under acidic conditions, followed by methylation . Optimization involves adjusting stoichiometry, temperature (e.g., 120°C for 2 hours), and solvent polarity. Catalytic systems like Pd₂(dba)₃ with BINAP in toluene have been used for cross-coupling steps in analogous syntheses .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm methyl and pyridyl proton environments .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond angles and molecular packing. Hydrogen atoms are placed via riding models, with anisotropic displacement parameters for non-H atoms .
- Mass spectrometry : ESI-MS to verify molecular weight and fragmentation patterns .
Q. How are common impurities identified during synthesis, and what analytical techniques are used for quantification?
- Methodological Answer : Impurities such as unreacted starting materials or byproducts (e.g., dipyridylamine derivatives) are identified via HPLC-MS or TLC. Quantitative analysis employs ¹H NMR integration (e.g., comparing impurity peaks to the main product) or GC-MS with internal standards. For example, residual aldehydes from Schiff base intermediates can be monitored at ~9–10 ppm in NMR .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational models (e.g., DFT) and experimental structural data (e.g., X-ray) for this compound?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects or solvent interactions. Use software like Olex2 to overlay DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data. Adjust computational parameters (e.g., dispersion corrections) to account for van der Waals interactions. SHELXL refinement with restraints for disordered regions can improve model accuracy .
Q. What strategies are employed to design transition metal complexes using this compound as a ligand, and how is their catalytic activity assessed?
- Methodological Answer :
- Ligand design : The pyridyl nitrogen atoms act as coordination sites for metals like Ru(II) or Pd(II). For dinuclear complexes, introduce bridging groups (e.g., phenanthroline cores) to enhance electronic communication .
- Catalytic testing : Evaluate activity in reactions like Sonogashira coupling. Monitor turnover frequency (TOF) via GC or UV-vis kinetics. Compare catalytic efficiency (e.g., yield, enantioselectivity) against control ligands .
Q. How does the electronic structure of this compound influence its performance in photocatalytic applications?
- Methodological Answer : The HOMO-LUMO gap, determined via UV-vis and fluorescence spectroscopy, dictates light absorption and charge-transfer efficiency. Modify substituents (e.g., electron-donating methyl groups) to red-shift absorption bands. For example, anthracene-based derivatives with similar amine backbones show sensitivity to metal ions via fluorescence quenching, which can be adapted for photocatalytic screening .
Q. What experimental approaches are used to analyze contradictory data in metal-complex stability constants or binding affinities?
- Methodological Answer : Stability constants (logβ) from potentiometric titrations may conflict with spectroscopic data (e.g., UV-vis Job plots). Reconcile results by repeating experiments under inert atmospheres (to prevent oxidation) and using complementary techniques like ITC (isothermal titration calorimetry) for thermodynamic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
